3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL
Description
Properties
IUPAC Name |
3-[2-aminoethyl(2-hydroxyethyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c8-2-4-9(5-7-11)3-1-6-10/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWDLVUGQLJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00839418 | |
| Record name | 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00839418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820965-55-7 | |
| Record name | 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00839418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with 2-aminoethanol and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, chelating agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- The target compound’s dual amino/hydroxyethyl substitution distinguishes it from analogs like 3-(Bis(2-hydroxyethyl)amino)propan-1-ol (two hydroxyethyl groups) or 1-amino-3-(N-benzyl tert-butylamino)-2-propanol (bulky hydrophobic groups) .
Physicochemical Properties
While experimental data for the target compound are unavailable, comparisons with analogs highlight trends:
Hydrogen Bonding and Solubility :
- 3-(Bis(2-hydroxyethyl)amino)propan-1-ol (LogP = -1.32) exhibits high hydrophilicity due to three hydroxyl groups, suggesting the target compound (with one fewer hydroxyl group) may have a slightly higher LogP (estimated -0.5 to 0.5).
- The hydrochloride salt in 3-[(Benzodioxol-5-ylmethyl)amino]propan-1-ol hydrochloride enhances water solubility compared to free bases.
Thermal Stability :
- Bulky substituents (e.g., tert-butyl in ) likely increase thermal stability, whereas the target compound’s smaller substituents may reduce melting/boiling points.
Biological Activity
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL, also known as AEP, is an organic compound with the molecular formula C7H18N2O2. This compound is characterized by the presence of both amino and hydroxyl functional groups, which significantly contribute to its biological activity. Its versatile nature allows it to interact with various biomolecules, making it a subject of interest in biochemical research and medicinal chemistry.
The compound has a propanol backbone with aminoethyl and hydroxyethyl substituents, enabling it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. Notably, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their functionality.
The biological activity of AEP primarily arises from its ability to interact with enzymes and proteins through:
- Hydrogen Bonding : Facilitates enzyme-substrate interactions.
- Ionic Interactions : Enhances binding affinity to negatively charged sites on proteins.
- Nucleophilic Substitution : Participates in biochemical pathways by modifying other molecules.
Enzyme Interactions
AEP has been shown to affect various enzymatic reactions. It acts as a substrate or modulator in studies involving enzyme kinetics. For instance:
- Inhibition Studies : AEP has been evaluated for its inhibitory effects on specific enzymes, revealing potential applications in drug design targeting enzyme-related diseases.
Protein Binding
AEP's structure allows it to bind effectively to proteins, which can alter their activity. This property has been explored in the context of:
- Protein-Ligand Interactions : The compound's binding affinity has implications for drug development, particularly in creating selective modulators for therapeutic targets.
Case Studies
Applications in Medicine
The unique properties of AEP make it a valuable candidate in various medical applications:
- Drug Development : Its ability to modulate enzyme activity positions AEP as a promising lead compound for developing new therapeutics targeting metabolic disorders.
- Biochemical Research : Utilized as a tool for studying enzyme mechanisms and protein interactions, contributing to the understanding of cellular processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL, and how can reaction conditions be optimized for reproducibility?
- Methodology : Synthesis typically involves multi-step nucleophilic substitutions or reductive amination. For example, analogous amino alcohols (e.g., (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL) are synthesized via sequential alkylation of amines with epoxides or halides under controlled pH and temperature . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and catalytic systems (e.g., palladium for reductive steps). Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C for functional group confirmation) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : Use tandem techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 191.2 for C₈H₂₀N₂O₂) and fragmentation patterns.
- NMR spectroscopy : Assign peaks for hydroxyethyl (-CH₂OH), aminoethyl (-NH-CH₂-), and propane backbone protons. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- X-ray crystallography : For crystalline derivatives, determine bond angles and spatial configuration .
Q. What preliminary assays are used to assess the biological activity of amino alcohol derivatives like this compound?
- Methodology :
- Enzyme inhibition : Screen against kinases or phosphatases (e.g., alkaline phosphatase) using fluorometric assays (λex/λem = 360/450 nm) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled agonists) for GPCRs or ion channels .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodology :
- Dose-response reevaluation : Test wider concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay interference checks : Confirm compound stability in buffer systems (e.g., pH 7.4 PBS vs. cell media) and rule out fluorescence/quenching artifacts .
- Structural analogs comparison : Compare with derivatives like 2-Amino-3-(3-methylphenoxy)propan-1-ol to isolate functional group contributions .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodology :
- Prodrug design : Mask polar groups (e.g., esterification of -OH) to enhance membrane permeability .
- Cytochrome P450 profiling : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic hotspots. Deuterium incorporation at labile sites slows degradation .
Q. How does stereochemistry influence the interaction of this compound with biological targets?
- Methodology :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
- Docking simulations : Use software like AutoDock Vina to model R/S configurations against target proteins (e.g., β2-adrenergic receptor) .
- Pharmacophore mapping : Compare binding energies and hydrogen-bonding patterns between stereoisomers .
Q. What advanced techniques quantify trace impurities in this compound batches for regulatory compliance?
- Methodology :
- LC-MS/MS : Detect sub-ppm levels of synthetic byproducts (e.g., ethylenediamine derivatives) using MRM transitions .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) remaining from synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
